Fmoc-3-amino-4-chlorobenzoic acid is classified as an amino acid derivative and is primarily used in solid-phase peptide synthesis (SPPS). Its unique properties make it valuable in medicinal chemistry and bioconjugation applications.
The synthesis of Fmoc-3-amino-4-chlorobenzoic acid typically involves the protection of the amino group of 3-amino-4-chlorobenzoic acid using the Fmoc group.
In industrial settings, the synthesis follows similar routes but utilizes automated reactors for enhanced control over reaction conditions, ensuring high yields and purity. Purification methods such as recrystallization or chromatography are employed to eliminate impurities from the final product.
The molecular structure of Fmoc-3-amino-4-chlorobenzoic acid features:
The structure can be represented as follows:
Fmoc-3-amino-4-chlorobenzoic acid participates in various chemical reactions:
Upon deprotection, the compound yields 3-amino-4-chlorobenzoic acid, while substitution reactions can yield various derivatives depending on the nucleophile used.
The mechanism of action for Fmoc-3-amino-4-chlorobenzoic acid primarily revolves around its role as a protecting group in peptide synthesis:
This selective protection-deprotection strategy is crucial for maintaining the integrity of peptide chains during synthesis .
Fmoc-3-amino-4-chlorobenzoic acid exhibits stability under neutral conditions but is reactive under basic conditions where deprotection occurs. Its chlorine substituent facilitates electrophilic substitution reactions, enhancing its utility in organic synthesis .
Fmoc-3-amino-4-chlorobenzoic acid has several important applications in scientific research:
Fmoc (9-fluorenylmethoxycarbonyl) protection of amino-functionalized benzoic acids represents a critical step in peptide synthesis, particularly for introducing side-chain functionality and branching points in peptide architectures [1] [5]. The Fmoc group provides orthogonal protection that is stable under acidic conditions but readily cleaved with secondary amines (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) [5] [9]. For 3-amino-4-chlorobenzoic acid, the protection strategy must address two key challenges: competitive reactivity between the carboxylic acid and amine groups, and potential epimerization risks during activation.
Standard protocols employ Fmoc-chloride or Fmoc-OSu (N-hydroxysuccinimide ester) in biphasic systems (water/dioxane) with sodium carbonate to maintain pH 8–9, achieving yields >85% [5]. The electron-withdrawing chloro substituent at the 4-position slightly reduces nucleophilicity of the amine, requiring extended reaction times (2–4 hours) compared to unsubstituted analogues [8]. Post-Fmoc protection, the carboxylic acid remains available for activation, enabling direct incorporation into peptide chains. Critical quality parameters include:
Table 1: Protecting Group Strategies for Aromatic Amino Acids
Compound | Protection Approach | Solvent System | Yield (%) | Key Challenge |
---|---|---|---|---|
3-Amino-4-chlorobenzoic acid | Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O (4:1) | 85–92 | Reduced amine nucleophilicity |
2-Amino-4-chlorobenzoic acid | Fmoc-Cl, K₂CO₃ | THF/H₂O (3:1) | 78–85 | Steric hindrance at ortho-position |
4-Aminobenzoic acid | Fmoc-OSu, NaHCO₃ | Acetone/H₂O (2:1) | 90–95 | Rapid dicarbonate formation |
The synthesis of 4-chloro-3-nitrobenzoic acid precursors relies on regioselective electrophilic substitution and catalytic reduction technologies. Chlorination of benzoic acid derivatives demands precise control to avoid polychlorination, with anomeric amide reagents (e.g., N-acetoxy-N-chloro-4-nitrobenzamide, A3694) enabling regioselective chlorination at electron-rich positions under mild conditions [3]. These reagents leverage pyramidal distortion in their amide skeletons, facilitating chloride delivery to heteroaromatic systems with predictable regiochemistry based on NMR chemical shifts [3].
Catalytic hydrogenation of 4-chloro-3-nitrobenzoic acid to the target 3-amino-4-chlorobenzoic acid employs platinum catalysts (0.5–2 wt%) in ethanol/water mixtures at 50–80°C . Critical optimization parameters include:
Alternative reduction systems use transfer hydrogenation with ammonium formate/Pd-C, achieving >95% conversion with <2% dehalogenation . The chloro substituent's strong electron-withdrawing nature slightly retards amine formation versus unsubstituted nitrobenzoic acids, requiring 15–20% longer reaction times .
Controlling positional isomerism in Fmoc-3-amino-4-chlorobenzoic acid necessitates sequential directing group strategies and substituent ortho-effects. The preferred synthetic route begins with meta-directed nitration of 4-chlorobenzoic acid, exploiting the carboxylic acid's directing power to achieve >95% 4-chloro-3-nitrobenzoic acid selectivity [8]. Subsequent reduction yields the 3-amino isomer exclusively.
Chlorination techniques have evolved significantly with electrophilic halogenation reagents that operate via σ-complex intermediates. Key advances include:
Table 2: Regioselective Functionalization Techniques
Reaction Type | Reagent | Positional Selectivity | Substrate Scope | Mechanistic Basis |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Meta to COOH | Benzoates, aryl carboxylic acids | Wheland intermediate stabilization |
Chlorination | Palau'chlor (C4028) | Ortho/para to EDG | Phenols, anilines, heterocycles | Electrophilic aromatic substitution |
Bromination | N-Acetoxy-N-bromo-4-nitrobenzamide (A3695) | Most electron-rich carbon | Drug-like heteroaromatics | Anomeric amide planarization |
Orthogonal protection is essential when synthesizing unsymmetrical dihalogenated intermediates. For example, temporary silyl protection of carboxylic acids enables selective chlorination at meta-positions, followed by deprotection and amination sequences [3] [8].
The incorporation of Fmoc-3-amino-4-chlorobenzoic acid into peptide chains employs divergent methodologies with significant efficiency implications. Solid-phase synthesis (SPS) using chlorotrityl resins enables rapid assembly through iterative Fmoc-deprotection (20% piperidine/DMF) and coupling cycles, with the chloro substituent enhancing resin swelling in DCM/DMF mixtures [4] [7]. The steric profile of this derivative necessitates extended coupling times (45–60 minutes) versus standard amino acids (20–30 minutes) when using DIC/HOBt activation [4] [5].
Solution-phase synthesis remains valuable for small-scale functionalized peptide fragments, particularly those requiring precise stereocontrol at the 3-amino center. Comparative studies demonstrate:
A direct comparison in heterocyclic peptide synthesis revealed SPS reduced synthesis time for a dodecamer by 40% versus solution-phase approaches, albeit with 8–12% lower overall yield due to residual truncated sequences [4] [7]. The bulky chloro-substituent in Fmoc-3-amino-4-chlorobenzoic acid marginally increases diketopiperazine risk during SPS when adjacent to proline residues, mitigated by pseudoproline dipeptide incorporation [5].
Activation of Fmoc-3-amino-4-chlorobenzoic acid for peptide bond formation requires careful coupling agent selection to minimize racemization and side reactions. The electron-withdrawing chloro group slightly enhances carboxylic acid acidity (pKa ≈ 3.8 vs. 4.2 for unsubstituted analogue), facilitating activation but increasing aspartimide risk when aspartic acid residues are adjacent [5] [9].
Optimal coupling systems include:
Table 3: Coupling Agent Performance with Fmoc-3-amino-4-chlorobenzoic Acid
Coupling System | Reaction Time (min) | Racemization (%) | Byproduct Formation | Optimal Solvent |
---|---|---|---|---|
DIC/HOBt | 45 | 0.3–0.5 | Moderate (urea) | DMF |
DIC/Oxyma | 30 | 0.2–0.4 | Low (oxime) | NMP |
HATU/DIEA | 20 | 0.8–1.2 | High (guanidinium) | DCM/DMF (1:1) |
PyBOP/DIEA | 25 | 0.4–0.6 | Moderate (phosphonate) | DMF |
Crucially, DBU-containing deprotection cocktails should be avoided due to enhanced aspartimide formation at -Asp-Xaa- sequences (Xaa = Gly, Ser, Asp) when chloro-substituted benzoic acids are present in the chain [5]. Recent advances demonstrate that adding 0.1 M formic acid to piperidine deprotection solutions suppresses aspartimide formation by 75% in susceptible sequences [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: